molecular formula C11H6Cl2N2 B12967159 Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- CAS No. 160657-03-4

Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-

Cat. No.: B12967159
CAS No.: 160657-03-4
M. Wt: 237.08 g/mol
InChI Key: BCAVCHCPJHSGOH-UHFFFAOYSA-N
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Description

4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE is a heterocyclic compound with the molecular formula C₁₁H₆Cl₂N₂. It is part of the pyrroloquinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions on the pyrroloquinoxaline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . Another approach involves the use of 2-(1H-pyrrol-1-yl)anilines and aldehydes as starting materials, which undergo cyclization reactions to form the desired compound .

Industrial Production Methods: Industrial production of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE often employs transition-metal-free catalysis to ensure a more environmentally friendly process. The use of dimethyl sulfoxide (DMSO) as both reactant and solvent, along with acetic acid as a catalyst, has been reported to yield good results .

Chemical Reactions Analysis

Types of Reactions: 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE can be compared with other similar compounds in the pyrroloquinoxaline family:

The uniqueness of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Pyrrolo[1,2-a]quinoxaline, particularly the 4,7-dichloro derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies to provide an overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Synthesis

Pyrrolo[1,2-a]quinoxaline derivatives are synthesized through various methods, including Buchwald–Hartwig cross-coupling reactions and acid-catalyzed processes. The introduction of substituents at specific positions on the quinoxaline ring can enhance biological activity. For instance, the 4,7-dichloro substitution pattern has been shown to influence the compound's interaction with biological targets.

Antimicrobial Properties

  • Antifungal Activity : Research indicates that pyrrolo[1,2-a]quinoxaline derivatives exhibit significant antifungal properties. A study evaluated a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives against Candida albicans. The results showed that many compounds were effective inhibitors of drug efflux pumps CaCdr1p and CaMdr1p, which are critical for fungal resistance to azole drugs. The minimum inhibitory concentration (MIC) values ranged from 100 to 901 µM, demonstrating varying degrees of effectiveness against resistant strains .
  • Antitubercular Activity : In another study focusing on anti-tuberculosis properties, pyrrolo[1,2-a]quinoxaline derivatives were tested against Mycobacterium tuberculosis strains. The compounds exhibited activity in the range of 8–128 µg/mL against the H37Rv strain and multidrug-resistant strains. This suggests potential as a therapeutic agent in combating tuberculosis .

Cytotoxicity and Anticancer Effects

Pyrrolo[1,2-a]quinoxaline derivatives have shown promising results in cancer research:

  • Leukemia Cell Lines : A specific derivative demonstrated significant cytotoxicity against human leukemia cell lines (K562 and HL60). The IC50 values ranged from 3.5 to 15 µM, indicating potent antiproliferative activity comparable to established reference drugs .
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of Sirt6 activation. This activation can lead to reduced inflammation and enhanced cellular stress responses .

Structure-Activity Relationships (SAR)

The biological activity of pyrrolo[1,2-a]quinoxaline derivatives is heavily influenced by their structural modifications:

  • Electron Donating vs. Withdrawing Groups : Substituents that are electron-donating tend to enhance biological activity, while electron-withdrawing groups often decrease it. For example, modifications at the second position from the quinoxaline nucleus have been linked to increased potency against cancer cell lines .
  • Binding Interactions : Molecular docking studies have revealed that certain structural features facilitate stronger binding to target proteins involved in disease processes. For instance, protonated nitrogen atoms can form π-cation interactions with key amino acids in target proteins .

Case Studies and Research Findings

Study FocusKey FindingsReference
Antifungal ActivityInhibition of CaCdr1p and CaMdr1p in C. albicans with MIC values ranging from 100-901 µM
Antitubercular ActivityEffective against H37Rv strain with activity between 8-128 µg/mL
Cytotoxicity in LeukemiaIC50 values of 3.5-15 µM against K562 and HL60 cell lines
SAR AnalysisElectron-donating groups enhance activity; specific substitutions improve binding affinity

Properties

IUPAC Name

4,7-dichloropyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAVCHCPJHSGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)Cl)N=C(C2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442485
Record name Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160657-03-4
Record name Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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